N,N-Diethyl-2-butene-1,4-diamine
Description
Contextualization within the broader landscape of Diamine Chemistry
Diamines are organic compounds that possess two amine functional groups. fiveable.me They are fundamental building blocks in the synthesis of a wide range of commercially important products, including polyamides, polyureas, and polyimides. wikipedia.org The presence of two amine groups allows diamines to act as difunctional monomers in polymerization reactions, leading to the formation of long-chain polymers. fiveable.me
The reactivity of diamines is characterized by the nucleophilicity of the nitrogen atoms, which can readily react with electrophiles. fiveable.me This property makes them useful as curing agents for epoxy resins, as ligands in coordination chemistry, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. fiveable.me The spacing between the two amine groups, as well as the nature of the carbon backbone, significantly influences the physical and chemical properties of the resulting materials.
Historical Development of Butene Diamine Research in Organic Synthesis
The study of butene diamines is part of the broader effort to synthesize and utilize diamines with specific structural features. Early research in this area focused on developing synthetic routes to these compounds, often starting from readily available precursors. For example, 1,4-diaminobutane, also known as putrescine, is a well-known saturated diamine that can be synthesized through various methods, including the reduction of succinonitrile. wikipedia.orggoogle.com
The introduction of a double bond into the butene backbone, as seen in N,N-Diethyl-2-butene-1,4-diamine, adds a layer of complexity and functionality to the molecule. The synthesis of such unsaturated diamines can be achieved through methods like the reaction of 1,4-dibromobut-2-ene with the appropriate amine. ontosight.ai The development of catalytic methods for the diamination of alkenes has also provided new pathways to access these types of compounds. acs.orgrsc.orgorganic-chemistry.org These advancements have made it possible to create a diverse range of butene diamines with different substituents on the nitrogen atoms, opening up new avenues for their application.
Significance of Alkene-Functionalized Diamines in Advanced Chemical Applications
The presence of an alkene functionality within a diamine molecule offers several advantages in advanced chemical applications. The double bond can participate in a variety of chemical transformations, such as polymerization, cross-linking, and addition reactions, which are not possible with saturated diamines. This dual reactivity makes alkene-functionalized diamines valuable monomers for creating polymers with unique properties.
Furthermore, the alkene group can influence the stereochemistry of the molecule and its ability to coordinate with metal ions. This is particularly important in the field of catalysis, where diamines are often used as chiral ligands in asymmetric synthesis. acs.org The rigid structure imposed by the double bond can lead to enhanced selectivity in catalytic reactions. In materials science, the ability of the alkene to be functionalized allows for the modification of polymer surfaces and the creation of materials with tailored properties.
Alkene-functionalized diamines are also being explored for their potential in creating novel materials for specialized applications. For instance, diamine-functionalized graphene oxide has shown promise in the fabrication of electrically conducting polymer nanocomposite films. researchgate.net Additionally, diamine-functionalized metal-organic frameworks (MOFs) are being investigated for their ability to capture carbon dioxide. researchgate.netrsc.orgchemrxiv.orgkorea.ac.kr
Scope and Objectives of Current Research Trajectories for this compound
Current research on this compound and related compounds is focused on several key areas. One major objective is to develop more efficient and selective synthetic methods for its preparation. This includes the exploration of new catalytic systems that can control the stereochemistry of the double bond and the chiral centers that may be present in substituted derivatives.
Another important research direction is the investigation of its use as a monomer in the synthesis of novel polymers. Researchers are interested in how the incorporation of this specific diamine into polymer chains affects the material's thermal stability, mechanical strength, and other physical properties. The presence of the diethylamino groups is also expected to influence the solubility and processing characteristics of the resulting polymers.
Furthermore, the potential of this compound as a ligand in coordination chemistry is an active area of study. The combination of the "hard" nitrogen donors and the "soft" alkene functionality could lead to the formation of unique metal complexes with interesting catalytic or electronic properties. The N,N,N',N'-tetramethyl analogue of this compound has been studied for its use in synthesizing quaternary ammonium (B1175870) compounds with potential therapeutic properties.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 112-21-0 | C8H18N2 | 142.24 | 80-83 (at 8 mmHg) |
| 1,4-Diaminobutane (Putrescine) | 110-60-1 | C4H12N2 | 88.15 | 158-160 |
| N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | 4559-79-9 | C8H18N2 | 142.24 | Not available |
Data sourced from glpbio.comnih.govsigmaaldrich.comwikipedia.org
Table 2: Representative Research Applications of Functionalized Diamines
| Diamine Type | Application Area | Research Focus |
| Alkene-Functionalized Diamines | Polymer Chemistry | Monomers for novel polymers with unique thermal and mechanical properties. |
| Alkene-Functionalized Diamines | Asymmetric Catalysis | Chiral ligands for stereoselective synthesis. |
| Diamine-Functionalized Graphene Oxide | Materials Science | Fabrication of electrically conductive nanocomposites. researchgate.net |
| Diamine-Functionalized MOFs | Environmental Chemistry | Carbon dioxide capture and sequestration. researchgate.netrsc.orgchemrxiv.orgkorea.ac.kr |
| Substituted Butene Diamines | Medicinal Chemistry | Synthesis of quaternary ammonium compounds with potential biological activity. |
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(E)-N',N'-diethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)8-6-5-7-9/h5-6H,3-4,7-9H2,1-2H3/b6-5+ |
InChI Key |
SKBVFTSHGKPERB-AATRIKPKSA-N |
Isomeric SMILES |
CCN(CC)C/C=C/CN |
Canonical SMILES |
CCN(CC)CC=CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Diethyl 2 Butene 1,4 Diamine
Established Reaction Pathways for C(sp³)-N Bond Formation
Established methods provide reliable and direct routes to N,N-Diethyl-2-butene-1,4-diamine and its analogs. These pathways are foundational in organic synthesis and are characterized by their predictability and broad applicability.
Nucleophilic Substitution Strategies from Halogenated Precursors
A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution of dihalogenated butene precursors. This reaction relies on the displacement of halide leaving groups by diethylamine (B46881). The most common starting materials are 1,4-dichloro-2-butene or 1,4-dibromo-2-butene.
The reaction proceeds by treating the dihalo-precursor with at least two equivalents of diethylamine, which acts as the nucleophile. An additional amount of diethylamine or a different base is typically used to neutralize the hydrohalic acid (HCl or HBr) formed as a byproduct. The choice between the chloro- or bromo-precursor can depend on reactivity and cost, with the bromo-derivative generally being more reactive. This method is analogous to the well-documented synthesis of N,N,N',N'-tetramethyl-2-butene-1,4-diamine from the corresponding dihalide and dimethylamine. The stereochemistry of the alkene in the final product is directly determined by the stereochemistry of the starting dihalobutene. For instance, using trans-1,4-dichloro-2-butene (B41546) will yield the (E)-isomer of the diamine. nist.govsigmaaldrich.com
Table 1: Synthesis via Nucleophilic Substitution
| Precursor | Reagent | Product | Isomerism |
| (E)-1,4-Dichloro-2-butene | Diethylamine | (E)-N,N'-Diethyl-2-butene-1,4-diamine | Trans (E) |
| (Z)-1,4-Dichloro-2-butene | Diethylamine | (Z)-N,N'-Diethyl-2-butene-1,4-diamine | Cis (Z) |
| (E)-1,4-Dibromo-2-butene | Diethylamine | (E)-N,N'-Diethyl-2-butene-1,4-diamine | Trans (E) |
Reductive Amination Techniques
Reductive amination offers an alternative pathway that builds the C-N bonds by reacting a dicarbonyl compound with an amine in the presence of a reducing agent. libretexts.org For the synthesis of this compound, the key precursor is 2-butene-1,4-dial.
The process involves two main steps which can often be performed in a single pot. First, 2-butene-1,4-dial reacts with two equivalents of diethylamine to form an intermediate, likely a mixture of iminium ions and enamines. Second, a reducing agent is introduced to reduce these intermediates to the final saturated amine. A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This selectivity prevents the simple reduction of the starting dialdehyde.
Table 2: Synthesis via Reductive Amination
| Carbonyl Precursor | Amine | Reducing Agent | Product |
| 2-Butene-1,4-dial | Diethylamine | Sodium cyanoborohydride | N,N'-Diethyl-2-butene-1,4-diamine |
| 2-Butene-1,4-dial | Diethylamine | Sodium triacetoxyborohydride | N,N'-Diethyl-2-butene-1,4-diamine |
Olefin Functionalization and Amination Sequences
Modern synthetic chemistry has seen the development of powerful methods for the direct functionalization of olefins to form C-N bonds. While specific application to this compound may be less common, these strategies represent advanced and potentially more efficient routes. One such strategy is the direct diamination of a diene. For example, catalytic systems have been developed that can add two amine functionalities across a double bond. nih.gov Applying such a method to a precursor like 1,3-butadiene (B125203) would be a highly atom-economical approach.
Another relevant area is the hydroamination of unsaturated amines. This involves the addition of an N-H bond across a C=C double bond. A hypothetical route could involve the synthesis of an intermediate like N-ethyl-4-aminobut-2-en-1-amine, followed by a second hydroamination step or a different functionalization/amination sequence. These catalytic methods, often employing transition metals, are at the forefront of synthetic innovation for amine synthesis.
Innovations in Stereoselective Synthesis of this compound
Controlling the three-dimensional arrangement of atoms is a critical aspect of modern chemical synthesis. For this compound, this involves managing the geometry of the central double bond and potentially introducing chirality.
Control of Geometric Isomerism across the Alkene Moiety
The central double bond in this compound can exist as one of two geometric isomers: the (Z)-isomer (cis) or the (E)-isomer (trans). The synthesis of a specific isomer is highly dependent on the stereochemistry of the starting materials.
A robust strategy for obtaining the (Z)-isomer begins with 2-butyne-1,4-diol. The selective semi-hydrogenation of the alkyne to a cis-alkene is a well-established transformation. Catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or other modern palladium or platinum-based systems can achieve high selectivity for the (Z)-2-butene-1,4-diol. jst.go.jpresearchgate.net Subsequent conversion of this cis-diol to the corresponding (Z)-1,4-dihalo-2-butene (e.g., using thionyl chloride or phosphorus tribromide) provides the precursor for nucleophilic substitution with diethylamine, yielding (Z)-N,N'-Diethyl-2-butene-1,4-diamine.
Conversely, the (E)-isomer is typically synthesized starting from commercially available trans-1,4-dichloro-2-butene. nist.gov The nucleophilic substitution reaction with diethylamine generally proceeds with retention of the trans geometry of the double bond.
Table 3: Stereoselective Pathways to Geometric Isomers
| Target Isomer | Key Precursor | Synthetic Sequence |
| (Z)-Isomer (cis) | 2-Butyne-1,4-diol | 1. Selective hydrogenation (e.g., Lindlar's catalyst) to (Z)-2-Butene-1,4-diol. 2. Conversion to (Z)-1,4-dihalo-2-butene. 3. Reaction with diethylamine. |
| (E)-Isomer (trans) | (E)-1,4-Dichloro-2-butene | 1. Direct nucleophilic substitution with diethylamine. |
Chiral Induction in Diamine Synthesis
While this compound itself is an achiral molecule, the broader field of diamine synthesis places significant emphasis on the creation of chiral diamines, which are invaluable as ligands in asymmetric catalysis and as components of pharmaceuticals. sigmaaldrich.com The principles of asymmetric synthesis could be applied to create chiral derivatives of this butene-diamine scaffold.
The introduction of chirality would require creating stereocenters, typically at the C1 and C4 positions. This is a considerable synthetic challenge, especially when constructing non-adjacent stereocenters. nih.gov Advanced catalytic methods offer potential solutions. For instance, an asymmetric Mannich reaction using organocatalysts could potentially be used to synthesize chiral 1,4-diamines. researchgate.net Another approach could be the asymmetric hydroamination of a suitable diene or the enantioselective ring-opening of a cyclic precursor. The development of such methods for the direct asymmetric synthesis of 1,4-diamines is an active area of research, driven by the high value of enantiomerically pure diamine products. researchgate.netnih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves exploring alternative reaction media and optimizing reaction efficiency to minimize waste.
Solvent-Free and Aqueous Media Approaches
Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution. To mitigate this, solvent-free and aqueous media approaches are being investigated for the synthesis of related diamine structures.
Solvent-Free Synthesis: Performing reactions in the absence of a solvent can lead to a significant reduction in waste and energy consumption. For instance, a one-step heterogeneous catalytic cyclization process has been successfully employed for the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org This approach has demonstrated scalability and the potential for catalyst recycling without a significant loss in efficiency. rsc.org While not directly applied to this compound, this methodology showcases the potential of solvent-free catalysis for similar amine syntheses.
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of related diamines has been explored in aqueous media, often demonstrating high yields and simplified purification processes.
Atom Economy and E-Factor Considerations
Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. Atom economy and the Environmental Factor (E-factor) are key metrics used to evaluate the efficiency and environmental impact of a chemical synthesis. nih.gov
Atom Economy: This metric, developed by Barry Trost, calculates the percentage of the total molecular weight of the reactants that is incorporated into the desired product. nih.gov An ideal atom economy is 100%, indicating no atoms are wasted in byproducts. rsc.org For reactions like additions and rearrangements, the atom economy can be 100%. nih.gov
E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product. nih.gov A lower E-factor signifies a more environmentally friendly process. The fine chemicals and pharmaceutical industries have been reported to have high E-factors, ranging from 5 to over 100. nih.govresearchgate.net
Recent studies on the synthesis of various chemical compounds have highlighted the importance of these metrics. For example, a particular reaction was reported to have a low E-factor of 0.14 and a high atom economy of 95.34%. rsc.org Another study calculated an E-factor of 3.317 for a specific process, indicating that for every kilogram of product, approximately 3.317 kg of waste is generated. researchgate.net These examples underscore the ongoing efforts to design syntheses with improved sustainability profiles.
Scale-Up and Process Intensification Methodologies
Translating a laboratory-scale synthesis to an industrial process requires careful consideration of scalability and process efficiency. Continuous flow synthesis and optimized reactor design are key methodologies in this endeavor.
Continuous Flow Synthesis Applications
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. These systems are particularly well-suited for the synthesis of fine chemicals. The use of microreactors in concert with solid-supported reagents and scavengers has enabled the continuous flow synthesis of various building blocks with superior yields compared to batch processes. durham.ac.uk Companies like ThalesNano have been instrumental in developing laboratory-scale continuous flow instruments for a wide range of chemical reactions, including hydrogenations. thalesnano.com
Reactor Design and Optimization for Industrial Research
The design of the reactor is critical for the successful scale-up of a chemical process. For zeolite-catalyzed reactions, such as those that could be adapted for this compound synthesis, fixed-bed flow reactors are commonly used. mdpi.commdpi.com Research into the dimethyl ether-to-olefin (DTO) reaction over zeolite catalysts has shown that factors like calcination temperature and the physical properties of the zeolite (e.g., micropore volume and acid site density) significantly influence the yield of the desired products. mdpi.commdpi.com Multiple regression analysis is a valuable tool for correlating these parameters with catalytic performance, aiding in the optimization of reactor conditions for maximum yield. mdpi.commdpi.com
Post-Synthetic Modifications and Functionalization of the Diamine Backbone
The this compound molecule possesses a reactive diamine backbone that can be further modified to create a diverse range of functionalized compounds. This post-synthetic modification (PSM) is a powerful strategy for expanding the utility of the core molecule.
PSM has been extensively studied in the context of metal-organic frameworks (MOFs), where organic linkers can be chemically altered after the framework has been synthesized. nih.gov This allows for the introduction of functional groups that might not be stable under the initial synthesis conditions. nih.gov Common PSM reactions on amino-functionalized materials include:
Alkylation and Acylation: The amine groups can react with alkyl halides or acyl chlorides to introduce new alkyl or acyl chains. mdpi.compreprints.org
Formation of Ureas and Carbamates: Reaction with isocyanates or isothiocyanates can lead to the formation of urea (B33335) or thiourea (B124793) linkages. mdpi.com
Imine Formation and Reduction: Aldehydes can react with the primary or secondary amines to form imines, which can then be reduced to secondary or tertiary amines. mdpi.com
These modification strategies, while often demonstrated on solid-supported amines like those in MOFs, can be conceptually applied to the free this compound molecule in solution, opening up avenues for creating a library of derivatives with tailored properties for various applications.
Elucidation of Reactivity and Reaction Mechanisms of N,n Diethyl 2 Butene 1,4 Diamine
Fundamental Acid-Base Chemistry in Diverse Media
The presence of two secondary amine groups defines the basic character of N,N-Diethyl-2-butene-1,4-diamine. The lone pair of electrons on each nitrogen atom can readily accept a proton, making the molecule a Brønsted-Lowry base. libretexts.org In aqueous media, the diamine will exhibit two distinct basicity constants (pKb), corresponding to the successive protonation of the two nitrogen centers.
The basicity of simple alkylamines is generally greater than that of ammonia. This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom and stabilizes the resulting ammonium (B1175870) cation. libretexts.org Consequently, the conjugate acids of most simple aliphatic amines have pKa values in the range of 10 to 11. libretexts.orglibretexts.org For diamines, the pKa values of the conjugate acids reflect the electronic environment of each amine. For example, 1,3-propanediamine has pKa values of 10.55 and 8.88 for its conjugate acids. alfa-chemistry.com It is expected that this compound would have similar pKa values for its diprotonated form.
This basicity is a key feature in its purification. By treating a mixture containing the diamine with an aqueous acid, it can be selectively protonated to form a water-soluble salt. This allows it to be separated from non-basic, neutral compounds via liquid-liquid extraction. libretexts.org Subsequent neutralization with a strong base regenerates the pure amine.
Nucleophilic Character and Addition Reactions of the Amine Centers
The lone pair of electrons on the nitrogen atoms not only imparts basicity but also makes this compound a potent nucleophile. libretexts.org This nucleophilic character is fundamental to many of its reactions, particularly with electrophilic species.
A primary example of its nucleophilicity is its own synthesis, which often involves the reaction of diethylamine (B46881) with an electrophilic 1,4-disubstituted-2-butene, such as 1,4-dichloro- or 1,4-dibromo-2-butene, in a classic nucleophilic substitution (SN2) pathway.
The amine centers can participate in nucleophilic addition reactions with a variety of carbonyl compounds. For instance, reaction with aldehydes or ketones can form tetrahedral hemiaminal intermediates. nih.gov These reactions are foundational in the formation of imines and enamines. Furthermore, the ability of the amine groups to donate their electron pairs allows the molecule to act as a bidentate ligand, forming coordination complexes with various metal ions.
| Electrophile | Reaction Type | Product Class |
|---|---|---|
| Alkyl Halides (e.g., CH₃I) | Nucleophilic Substitution (Alkylation) | Quaternary Ammonium Salts |
| Acid Chlorides (e.g., CH₃COCl) | Nucleophilic Acyl Substitution | Amides |
| Aldehydes/Ketones | Nucleophilic Addition | Hemiaminals / Iminium ions |
| Metal Ions (e.g., Cu²⁺, Pd²⁺) | Coordination | Metal-Amine Complexes |
Electrophilic Transformations and Functional Group Interconversions
While the amine groups are nucleophilic, the internal alkene moiety is susceptible to attack by electrophiles. This allows for a range of functional group interconversions by targeting the C=C double bond.
One of the most common electrophilic transformations is hydrogenation. The double bond can be reduced to a single bond, converting the unsaturated diamine into its saturated counterpart, N,N-Diethyl-1,4-butanediamine. This reaction is typically achieved via catalytic hydrogenation, using reagents such as hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Conversely, the alkene is susceptible to oxidative cleavage. Treatment with strong oxidizing agents, such as ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can break the carbon-carbon double bond, leading to the formation of smaller carbonyl- or carboxyl-containing fragments.
| Reaction Type | Typical Reagents | Resulting Product Type |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Saturated Diamine |
| Halogenation | Br₂, Cl₂ | 2,3-Dihalo-1,4-diamine |
| Hydrohalogenation | HBr, HCl | 2-Halo-1,4-diamine |
| Oxidative Cleavage | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde/Ketone Fragments |
Role of the Internal Alkene Moiety in Cycloaddition and Cyclization Reactions
The internal alkene functionality introduces the possibility for this compound to participate in cycloaddition reactions, which are powerful methods for forming cyclic structures. wikipedia.org The reactivity in these reactions is dictated by the electronic nature of the alkene. The adjacent nitrogen atoms act as electron-donating groups, making the C=C double bond electron-rich.
In the context of the well-known Diels-Alder [4+2] cycloaddition, an electron-rich alkene is a poor dienophile for reacting with an electron-rich or neutral diene. libretexts.orgmasterorganicchemistry.com For a successful reaction, the partner would need to be a very electron-deficient diene, a scenario known as an inverse-electron-demand Diels-Alder reaction. wikipedia.org
However, the electron-rich nature of the alkene makes it a suitable candidate for other types of cycloadditions. For example, photochemical [2+2] cycloadditions with other alkenes can occur upon photo-activation to form cyclobutane (B1203170) rings. wikipedia.org Furthermore, electrochemical oxidation can generate an alkene radical cation, which can then undergo [2+2] or [2+1] cycloadditions. acs.org Formal [3+2] cycloadditions, for instance with epoxides under Lewis acid catalysis to form tetrahydrofuran (B95107) rings, are also a possibility for electron-rich alkenes. mdpi.com
Radical Chemistry and Photochemical Reactivity Profiles
The photochemistry of this compound is largely centered around the generation and subsequent reactions of amine radical cations. beilstein-journals.orgnih.gov Amines can be oxidized to their corresponding radical cations via single-electron transfer (SET) when exposed to a photosensitizer and visible light. nih.govacs.org
Once formed, the amine radical cation is a highly reactive intermediate with several potential reaction pathways:
Deprotonation: The most common pathway involves the deprotonation of a carbon atom alpha to the nitrogen, yielding a highly reducing α-amino radical. beilstein-journals.orgacs.org This radical can then engage in further reactions.
C-C Bond Cleavage: The radical cation can undergo fragmentation, such as the cleavage of a C-C bond alpha to the nitrogen atom. beilstein-journals.orgnih.gov
Electrophilic Addition: The photogenerated amine radical cation can act as an electrophile and add to alkenes, initiating a cascade of reactions to form new C-N bonds. acs.org
The presence of the alkene within the same molecule adds another layer of complexity. The alkene itself can be oxidized to an alkene radical cation, which can participate in cycloadditions as previously mentioned. acs.org Intramolecular reactions between a photogenerated amine radical cation and the internal alkene are also mechanistically plausible, potentially leading to cyclized products.
Mechanistic Investigations using Kinetic Isotope Effects and Spectroscopic Intermediates
Elucidating the precise mechanisms of the reactions involving this compound requires advanced analytical techniques. The direct observation of short-lived intermediates and the quantitative measurement of reaction rates are crucial for confirming proposed pathways.
Spectroscopic Detection of Intermediates: Modern mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting and characterizing charged reactive intermediates in solution. nih.gov For the reactions of this diamine, ESI-MS could be employed to capture and identify species such as protonated molecules, iminium ions, or amine radical cations generated during photochemical or electrochemical reactions. rsc.org Furthermore, NMR spectroscopy, including the use of 13C and 15N isotopes, can be used to track the transformation of reactants into intermediates and final products, providing structural information at each stage. researchgate.net
Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a valuable tool for probing the transition state of a reaction. youtube.com It is measured by comparing the rate of a reaction with a normal substrate (containing hydrogen) to the rate with an isotopically labeled substrate (e.g., containing deuterium).
Primary KIE: A large primary KIE (kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step.
Secondary KIE: A smaller secondary KIE (kH/kD ≈ 0.7-1.5) is observed when the isotopic substitution is at a position not directly involved in bond breaking, but whose hybridization changes during the reaction. youtube.com
For the nucleophilic reactions of this compound, substituting the hydrogens on the carbons alpha to the nitrogens (the -CH₂- groups) with deuterium (B1214612) would be expected to produce a secondary KIE. The magnitude of this effect would provide insight into the structure of the transition state of reactions like alkylation or acylation, helping to determine the degree of bond formation at the nitrogen center in the rate-limiting step. nih.govacs.org
Coordination Chemistry of N,n Diethyl 2 Butene 1,4 Diamine As a Ligand
Complexation with Transition Metals
The interaction of N,N-Diethyl-2-butene-1,4-diamine with transition metals is anticipated to be a primary area of its coordination chemistry, owing to the strong affinity of the soft nitrogen donor atoms for these metal ions.
This compound is expected to act as a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms to form a stable seven-membered chelate ring. The flexibility of the butene backbone, combined with the steric bulk of the ethyl groups on the nitrogen atoms, will influence the geometry and stability of the resulting metal complexes. The formation of this chelate ring is entropically favored, a phenomenon known as the chelate effect, which leads to greater thermodynamic stability compared to complexes with analogous monodentate amine ligands. libretexts.org
The coordination of the diamine ligand to a transition metal ion will split the d-orbitals of the metal, leading to ligand field effects. The magnitude of this splitting will depend on the specific metal ion, its oxidation state, and the geometry of the complex. This, in turn, will dictate the electronic and magnetic properties of the complex.
The synthesis of metal complexes with this compound would likely follow established procedures for other bidentate amine ligands. researchgate.net A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724). The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques.
While specific structural data for complexes of this compound are not currently available, related structures provide insight. For instance, the synthesis of Cr(III), Mn(II), and Fe(III) complexes with a Schiff base derived from 1,4-butanediamine has been reported, demonstrating the formation of stable complexes with this backbone. researchgate.net Similarly, the crystal structure of a ruthenium(II) complex with N,N'-1,2-dimethyl-ethanediamine has been determined, providing a model for the coordination of N,N'-dialkylated diamines. researchgate.net
Table 1: Expected Coordination Geometries of Transition Metal Complexes with this compound
| Metal Ion | Coordination Number | Likely Geometry |
| Cu(II) | 4 | Square Planar |
| Ni(II) | 4 | Square Planar |
| Ni(II) | 6 | Octahedral |
| Co(II) | 4 | Tetrahedral |
| Co(II) | 6 | Octahedral |
| Zn(II) | 4 | Tetrahedral |
Note: This table presents expected geometries based on common coordination preferences of these metal ions with bidentate amine ligands. Actual geometries would require experimental determination.
The thermodynamic stability of metal complexes with this compound is expected to be significant due to the chelate effect. The formation of a seven-membered ring, while generally less stable than five- or six-membered rings, still contributes to a favorable enthalpy and entropy of formation. Studies on similar diamine complexes, such as those with N,N-diethylethylenediamine, have shown that the stability constants of the complexes are influenced by the nature of the metal ion and the solvent. researchgate.net The order of stability for divalent first-row transition metal complexes typically follows the Irving-Williams series. iu.edu.sa
The kinetics of complex formation are anticipated to be rapid, as is typical for the reaction of transition metal ions with amine ligands. The rate of ligand exchange will be influenced by the steric hindrance of the ethyl groups and the rigidity of the 2-butene (B3427860) backbone.
Table 2: Hypothetical Thermodynamic Data for the Formation of a 1:1 Complex of this compound with Cu(II)
| Parameter | Hypothetical Value |
| Log K | ~ 8-10 |
| ΔG° (kJ/mol) | ~ -45 to -57 |
| ΔH° (kJ/mol) | ~ -25 to -35 |
| ΔS° (J/mol·K) | ~ +60 to +80 |
Note: These values are estimations based on data for similar copper(II)-diamine complexes and serve an illustrative purpose. iu.edu.sa
Coordination with Main Group Elements and Lanthanides
While less common than with transition metals, this compound has the potential to form complexes with main group elements and lanthanides. The Lewis basicity of the nitrogen atoms allows for coordination to Lewis acidic metal centers from these groups. The nature of the bonding in these complexes would be more electrostatic in character compared to the more covalent interactions with transition metals.
For main group elements, the geometry of the complexes would be dictated by VSEPR theory. With lanthanides, the large ionic radii and preference for high coordination numbers could lead to the formation of complexes with more than one ligand molecule or the inclusion of solvent molecules in the coordination sphere. The synthesis of such complexes would likely require anhydrous conditions due to the sensitivity of these metal ions to hydrolysis.
Design Principles for Ligand Modifications to Influence Coordination Properties
The structure of this compound offers several avenues for modification to tune its coordination properties. Altering the alkyl substituents on the nitrogen atoms would modify the steric bulk and the electronic properties of the donor atoms. For example, replacing the ethyl groups with bulkier groups would likely lead to complexes with lower coordination numbers.
Modification of the butene backbone could also be explored. Introducing substituents on the double bond or altering its stereochemistry (from trans to cis) would change the bite angle of the ligand and the conformation of the chelate ring, thereby influencing the stability and reactivity of the resulting metal complexes.
Computational Prediction of Binding Energies and Geometries in Coordination Compounds
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the coordination chemistry of this compound. DFT calculations can be used to predict the optimized geometries of its metal complexes, as well as their binding energies and electronic structures.
These computational studies can help to understand the preferred chelation modes, the influence of the ligand on the metal center's properties, and the thermodynamic feasibility of complex formation. Such theoretical investigations would be instrumental in guiding future synthetic efforts and in understanding the potential applications of complexes derived from this ligand. For instance, computational studies on other metal complexes have successfully predicted their reactivity and stability.
Catalytic Applications Mediated by N,n Diethyl 2 Butene 1,4 Diamine and Its Complexes
Transition Metal-Catalyzed Organic Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. Diamine ligands are crucial in this field, as they can coordinate to a metal center, influencing its reactivity, stability, and steric environment. This modulation is key to controlling the outcome of catalytic reactions.
Asymmetric Catalysis for Enantioselective Synthesis
Asymmetric catalysis focuses on the synthesis of chiral molecules, producing a desired enantiomer in excess. Chiral 1,2-diamines are widely used as ligands and organocatalysts for this purpose. ua.es While there is extensive research on chiral diamines in asymmetric synthesis, no specific studies detailing the application of N,N-Diethyl-2-butene-1,4-diamine in enantioselective synthesis were identified.
In general, chiral diamine ligands coordinate to transition metals (such as rhodium, ruthenium, or palladium) to create a chiral environment around the metal's active site. This chiral pocket directs the approach of substrates, leading to the preferential formation of one enantiomer over the other. This strategy is fundamental in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired therapeutic effect. ua.esyale.edu For example, ruthenium complexes featuring chiral diamine and diphosphine ligands are effective for the asymmetric hydrogenation of ketones. najah.edu
Hydrogenation, Dehydrogenation, and Transfer Hydrogenation Catalysis
Hydrogenation, the addition of hydrogen (H₂) across a double or triple bond, is a fundamental industrial and laboratory reaction. Dehydrogenation is the reverse process, and transfer hydrogenation uses a donor molecule to provide the hydrogen. Diamine ligands are often employed in catalysts for these transformations. However, no research was found that specifically implicates this compound in these processes.
Ruthenium(II) complexes containing diamine ligands are well-known for their high activity and selectivity in the hydrogenation of ketones and imines. najah.edunih.gov In what is known as a "metal-ligand bifunctional mechanism," the N-H group of the diamine ligand can participate directly in the catalytic cycle, facilitating the heterolytic cleavage of dihydrogen and its transfer to the substrate. najah.edu This cooperative action between the metal center and the ligand is crucial for the efficiency of these catalysts under mild conditions.
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Metathesis)
Carbon-carbon bond formation is central to building molecular complexity. Cross-coupling reactions, such as the Suzuki and Heck reactions, and olefin metathesis are powerful tools for this purpose. While diamines can be used as ligands in some cross-coupling systems, particularly Ullmann-type reactions with copper, no specific examples involving this compound were found in the context of cross-coupling or metathesis.
In Ullmann-type C-N and C-O cross-coupling reactions, benzene-1,2-diamine derivatives have been shown to be effective ligands for copper catalysts, enabling reactions to proceed even at room temperature. For olefin metathesis, the catalysts are typically ruthenium or molybdenum alkylidenes, and while various ligands are used to tune their activity, diamines are not among the most common.
C-H Activation and Functionalization Strategies
C-H activation or functionalization is a highly sought-after strategy in synthesis that aims to convert inert C-H bonds directly into new functional groups (like C-C, C-N, or C-O bonds), improving atom and step economy. sigmaaldrich.comnih.gov This field often relies on directing groups within the substrate to position a transition metal catalyst near a specific C-H bond. nih.gov Amine functionalities can serve as such directing groups. No literature was identified describing this compound itself as a ligand or catalyst for C-H functionalization.
In a typical directed C-H activation scenario, a nitrogen atom in the substrate coordinates to a metal center (e.g., palladium, rhodium), forming a metallacycle that brings the catalyst in close proximity to a specific C-H bond, which it can then cleave. nih.gov This approach provides excellent control over regioselectivity, which is a major challenge in functionalizing molecules with multiple C-H bonds. sigmaaldrich.com
Organocatalytic Systems Utilizing this compound
Organocatalysis uses small organic molecules, rather than metal-containing complexes, to catalyze reactions. Chiral diamines and their derivatives (such as thioureas or squaramides derived from diamines) are a prominent class of organocatalysts. mdpi.com They often function as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously through non-covalent interactions like hydrogen bonding. mdpi.com There is no specific evidence of this compound being used as a scaffold or direct catalyst in such systems.
For instance, organocatalysts derived from chiral cyclohexane-1,2-diamine are widely used. A thiourea (B124793) group attached to the diamine scaffold can activate an electrophile through hydrogen bonding, while a tertiary amine on the other side of the scaffold can act as a Brønsted base to deprotonate a nucleophile, bringing both reactants together in a stereocontrolled fashion. mdpi.comresearchgate.net
Photoredox Catalysis and Electrochemistry in Amine-Mediated Reactions
Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of highly reactive radical intermediates under mild conditions. acs.org Transition metal complexes (often of iridium or ruthenium) or organic dyes serve as the photocatalysts. While amines are frequently used in these systems, they typically act as sacrificial electron donors to regenerate the catalyst, not as the primary ligand or catalyst itself. There are no specific reports on the use of this compound in this context.
In a typical photoredox cycle, the photocatalyst absorbs light and enters an excited state. This excited state can be either more oxidizing or more reducing than the ground state. It can then engage in an electron transfer with a substrate or a sacrificial agent. Tertiary amines are common sacrificial electron donors; they are oxidized by the excited photocatalyst, which is reduced in the process. This reduced form of the catalyst can then go on to reduce another substrate, propagating the catalytic cycle. acs.org
No data tables could be generated as no specific research findings for this compound were found in the reviewed literature for the outlined catalytic applications.
Based on a comprehensive search of available scientific literature, there is currently no specific research or published data on the catalytic applications of the chemical compound This compound or its complexes, particularly concerning its use in heterogeneous catalysis through immobilization and surface functionalization approaches.
Therefore, it is not possible to provide an article on the "" with a focus on "Heterogeneous Catalysis: Immobilization and Surface Functionalization Approaches" as there are no research findings to report.
Applications in Polymer Chemistry and Advanced Materials Synthesis
A Bifunctional Monomer in Polymerization Processes
N,N-Diethyl-2-butene-1,4-diamine can serve as a valuable building block, or monomer, in the synthesis of polymers through different mechanisms, including polycondensation and addition reactions.
Integration into Polymer Backbones via Polycondensation Reactions
The presence of two secondary amine functional groups allows this compound to react with difunctional monomers, such as diacyl chlorides or diesters, through polycondensation reactions. This process leads to the formation of polyamides with the diamine unit incorporated directly into the polymer backbone. The general reaction involves the repeated formation of an amide linkage with the elimination of a small molecule, such as hydrogen chloride or an alcohol.
The properties of the resulting polyamide can be tailored by the choice of the comonomer. For instance, reacting this compound with a rigid aromatic diacyl chloride would be expected to produce a polymer with higher thermal stability and mechanical strength compared to a reaction with a flexible aliphatic diacyl chloride. The double bond within the diamine monomer unit also remains in the polymer backbone, offering a site for subsequent post-polymerization modification.
Participation in Addition Polymerization Mechanisms
This compound can also be involved in addition polymerization processes. Specifically, it can participate in aza-Michael addition reactions. In this type of reaction, the amine groups add across an activated carbon-carbon double bond of a suitable monomer, such as an acrylate (B77674) or methacrylate. This step-growth polymerization mechanism allows for the formation of polymers under mild conditions.
In a patent for a dual-cure polymerization system, this compound is listed as a possible secondary amine for reacting with an electrophile monomer in a Michael addition step. google.com This initial reaction is followed by a photopolymerization step to cure the remaining reactive double bonds, creating a cross-linked network. google.com This highlights the compound's potential in creating complex polymer architectures.
Cross-linking Agent for Polymer Networks and Hydrogels
The bifunctionality of this compound makes it a candidate for use as a cross-linking agent. Cross-linking is a critical process for transforming linear polymers into three-dimensional networks, which enhances their mechanical properties, thermal stability, and chemical resistance.
The two amine groups can react with functional groups on existing polymer chains, such as epoxy or isocyanate groups, to form covalent bonds that link the chains together. For example, it could be used as a curing agent for epoxy resins, where the amine groups open the epoxide rings to form a rigid, cross-linked thermoset material. A patent mentions this compound in the context of die attach adhesives that involve cross-linking. epo.org
Furthermore, the double bond within the this compound molecule can participate in radical-based cross-linking reactions. If the diamine is incorporated into a polymer, the double bonds can be activated by heat or radiation to form cross-links between polymer chains. This approach could be utilized in the vulcanization of synthetic rubbers or the formation of hydrogels.
A Precursor for Tailored Functional Polymeric Materials
Beyond its direct role as a monomer or cross-linker, this compound can serve as a starting material for the synthesis of more complex functional polymers.
Synthesis of Polyamines and Their Derivatives for Specific Research Endeavors
Polyamines are a class of polymers with repeating amine units in their backbone. These materials are of interest for a wide range of applications, including gene delivery, CO2 capture, and as chelating agents for metal ions. While specific research on the direct polymerization of this compound to form high molecular weight polyamines is not extensively documented in publicly available literature, its structure suggests it could be a valuable monomer for this purpose.
A thesis document includes this compound in a list of chemicals related to the synthesis of non-isocyanate polyurethanes, hinting at its potential use in creating polymers with amine functionalities. psu.ac.th
Polymer-Supported Catalysts Derived from this compound
The amine groups in this compound can be used to immobilize catalytic species onto a polymer support. This is a key strategy in heterogeneous catalysis, which simplifies catalyst recovery and reuse.
The diamine could first be grafted onto a pre-existing polymer. Subsequently, the lone pairs of electrons on the nitrogen atoms can coordinate with metal ions or organometallic complexes, creating a polymer-supported catalyst. The specific nature of the catalytic activity would depend on the immobilized metal or organocatalyst. While patents list this compound in formulations for various applications, including inkjet inks and adhesives, detailed examples of its use in creating polymer-supported catalysts are not readily found in the examined literature. google.comgoogleapis.com
Supramolecular Assembly and Dendrimer Chemistry Applications
While direct and extensive research findings on the specific applications of This compound in the realms of supramolecular assembly and dendrimer chemistry are not widely documented in publicly available literature, its molecular structure suggests potential utility in these advanced fields. The presence of two secondary amine functional groups separated by a four-carbon backbone containing a double bond provides a unique combination of flexibility, reactivity, and defined geometry. This allows for hypothetical applications as a building block in the construction of complex, higher-order molecular architectures.
The principles of dendrimer synthesis and supramolecular assembly often rely on core molecules and monomers with specific functionalities that can undergo iterative reactions or self-assemble into larger, well-defined structures. nih.gov Diamines are fundamental to the synthesis of many classes of dendrimers, most notably poly(amidoamine) (PAMAM) dendrimers, where they can act as the initial core from which dendritic branches are grown. nih.govmdpi.com
Potential Role in Dendrimer Synthesis
Dendrimers are nearly monodisperse, highly branched macromolecules with a precise, generational structure. nih.gov Their synthesis can proceed through two main pathways: the divergent method, where the dendrimer grows outwards from a multifunctional core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a central core. nih.govnih.gov
In a divergent synthesis approach, a molecule like This compound could theoretically serve as a tetra-functional core. The two amine groups could each react with two molecules of an appropriate monomer, such as methyl acrylate, in a Michael addition reaction. This would be followed by an amidation step with another diamine, like ethylenediamine, to create the next generation of branches. nih.govmdpi.com The diethyl groups on the nitrogens would influence the steric hindrance and solubility of the resulting dendrimer, while the butene backbone would impart a different conformational character to the core compared to more common saturated diamines.
Hypothetical Use in Supramolecular Assembly
Supramolecular chemistry involves the assembly of molecules into larger structures through non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The amine groups of This compound are capable of acting as hydrogen bond donors and acceptors, facilitating its incorporation into self-assembling systems.
Furthermore, these amine functionalities can act as ligands, coordinating with metal ions to form metallo-supramolecular architectures. The specific geometry and flexibility of the diamine would dictate the structure of the resulting coordination complex, potentially leading to the formation of discrete cages, polymers, or extended networks. For instance, Schiff base derivatives of similar diamines have been shown to form three-dimensional supramolecular structures. nih.gov
The table below outlines the key properties of This compound and compares them with a foundational diamine, 1,2-Ethanediamine (Ethylenediamine) , which is extensively used in dendrimer synthesis. This comparison highlights the structural differences that could lead to novel properties in the resulting macromolecules.
| Property | This compound | 1,2-Ethanediamine (Ethylenediamine) | Reference |
| Molecular Formula | C8H18N2 | C2H8N2 | nih.gov |
| Molecular Weight | 142.24 g/mol | 60.10 g/mol | nih.gov |
| Structure | Contains a C4 backbone with a central double bond and two secondary amine groups. | Saturated C2 backbone with two primary amine groups. | nih.govnih.gov |
| Functionality in Dendrimer Synthesis | Hypothetical tetra-functional core for divergent synthesis. | Di-functional core and branching unit in PAMAM dendrimers. | nih.govmdpi.com |
| Potential Supramolecular Interactions | Hydrogen bonding, metal coordination. | Hydrogen bonding, metal coordination. | nih.gov |
Computational and Theoretical Investigations of N,n Diethyl 2 Butene 1,4 Diamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. youtube.com These methods, such as Density Functional Theory (DFT) and other ab initio approaches, solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity. pnnl.govresearchgate.net For N,N-Diethyl-2-butene-1,4-diamine, such calculations would offer a foundational understanding of its electronic nature.
Molecular Orbitals and Frontier Orbital Analysis
A primary output of quantum chemical calculations is the description of molecular orbitals (MOs), which describe the location and wave-like behavior of an electron in a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. researchgate.net A small gap suggests the molecule is more reactive. For this compound, an analysis would involve mapping the spatial distribution of the HOMO and LUMO across the molecule. It would be anticipated that the HOMO would show significant density around the nitrogen lone pairs and the central carbon-carbon double bond, the primary sites for electron donation. The LUMO would likely be distributed across the antibonding orbitals of the molecule.
A literature search did not yield specific HOMO-LUMO energy values or visualizations for this compound.
Conformational Analysis and Isomerization Pathways
This compound possesses significant conformational flexibility due to the rotation around its various single bonds (C-C and C-N) and the potential for cis/trans isomerism at the central C=C double bond.
A thorough computational investigation would involve a systematic scan of the potential energy surface. This is achieved by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy at each step. The resulting data would identify the lowest energy conformations (global and local minima) and the energy barriers for converting between them. For instance, the relative stability of the cis and trans isomers of the butene backbone could be determined, along with the rotational barriers of the ethyl groups. Such studies are critical for understanding which shapes the molecule is likely to adopt and how easily it can change its shape, which influences its physical properties and biological activity.
Specific conformational analysis and isomerization pathway studies for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. mdpi.comglpbio.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound would behave in a condensed phase, such as in a solution.
These simulations would elucidate the nature of intermolecular interactions between molecules of this compound and with solvent molecules. Key insights would include the formation and dynamics of hydrogen bonds involving the amine groups, and van der Waals interactions. The simulation would also provide information on how the solvent structure is organized around the solute molecule and how the presence of a solvent affects the conformational preferences of the diamine.
No specific molecular dynamics simulation studies for this compound were found in the public domain.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. acs.org For this compound, this could involve studying its potential reactions, such as protonation at the nitrogen atoms or addition reactions at the double bond.
This analysis involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. Characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods can determine the geometry and energy of the transition state, and vibrational frequency calculations can confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.
No publications detailing reaction pathway modeling or transition state characterization specifically for this compound were identified.
Prediction of Spectroscopic Signatures and Vibrational Modes
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. youtube.comyoutube.com
Predicted spectroscopic data for this compound would include:
¹H and ¹³C NMR: Calculation of chemical shifts, which are highly dependent on the electronic environment of each nucleus. These predictions can be compared with experimental spectra to confirm the structure.
Infrared (IR) and Raman Spectroscopy: Calculation of vibrational frequencies and their corresponding intensities. archive.orghoriba.com Each vibrational mode corresponds to a specific motion of the atoms, such as stretching of the C=C, C-N, N-H, and C-H bonds, as well as various bending modes. These predicted spectra can be a valuable tool for interpreting experimental IR and Raman data.
The following table outlines the expected regions for key vibrational modes.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch | 1640 - 1680 |
| N-H Bend | 1590 - 1650 |
| C-N Stretch | 1020 - 1250 |
While general principles allow for the prediction of these spectral features, specific, computationally-derived spectra for this compound are not present in the surveyed literature.
Force Field Development and Parameterization for Simulation Studies
Molecular dynamics simulations rely on force fields, which are a set of parameters and mathematical functions that describe the potential energy of a system of particles. arxiv.orgyoutube.com Standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for common biomolecules like proteins and nucleic acids, but often lack accurate parameters for novel or less common small molecules like this compound. pnnl.gov
Developing a specific force field for this compound would involve a process called parameterization. This would entail:
Defining Atom Types: Classifying the atoms in the molecule based on their chemical environment.
Parameter Derivation: Using high-level quantum mechanical calculations to derive parameters for bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals interactions and partial atomic charges). arxiv.org These parameters are fitted to reproduce quantum mechanical data, such as potential energy surfaces and interaction energies.
Validation: Testing the new force field by running simulations and comparing the results for various physical properties (like density and heat of vaporization) against available experimental data or high-level quantum calculations.
A well-parameterized force field is essential for conducting accurate and reliable molecular dynamics simulations. nih.gov
No specific force field parameterization studies for this compound have been published.
Advanced Analytical Methodologies for Research on N,n Diethyl 2 Butene 1,4 Diamine
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating N,N-Diethyl-2-butene-1,4-diamine from starting materials, byproducts, and other impurities, as well as for quantitative analysis. The choice between gas and liquid chromatography is typically determined by the volatility and thermal stability of the analyte and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for analyzing volatile compounds. However, the analysis of amines like this compound can present challenges such as peak tailing due to their basic nature and interaction with acidic sites on standard silica-based columns. vt.edu To overcome these issues, specialized base-deactivated columns are often employed. For less volatile amines, derivatization to increase volatility may be necessary. vt.edu
Temperature programming, where the column temperature is increased during the analysis, is a standard practice. chromatographytoday.comchromatographyonline.com This approach allows for the efficient elution of a wide range of compounds, ensuring that later-eluted, less volatile components appear as sharp peaks, which enhances sensitivity. chromatographyonline.com A typical analysis would start at a low oven temperature to resolve volatile compounds and ramp up to elute the target diamine. chromatographytoday.com
The coupling of GC with a mass spectrometer (MS) provides definitive identification. The mass spectrometer fragments the eluting compounds into characteristic ions, yielding a mass spectrum that serves as a molecular fingerprint.
Table 1: Representative GC-MS Parameters for Amine Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Base-deactivated, low-to-mid polarity (e.g., 5% phenyl-methylpolysiloxane) | Minimizes peak tailing for basic compounds. |
| Injection Port Temp. | 250 - 270 °C | Ensures rapid vaporization of the sample. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Oven Program | Start at 50-120°C, ramp 10-20°C/min to 280°C | Separates compounds by boiling point and ensures sharp peaks. vt.edu |
| Detector | Mass Spectrometer (in Electron Ionization mode) | Provides mass-to-charge ratio data for identification. |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds that may have low volatility or be thermally sensitive. For aliphatic amines, which lack a strong UV chromophore, detection can be challenging. mdpi.com This can be addressed by using a suitable detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer. Alternatively, pre-column derivatization with a fluorescent tag can be performed to enable highly sensitive fluorescence detection. mdpi.comsigmaaldrich.com
Reverse-phase HPLC is a common mode used for separation. The development of an HPLC method involves optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH and improve peak shape. mdpi.com
Table 2: Typical HPLC Parameters for Aliphatic Diamine Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient | Elutes compounds from the column with varying polarity. |
| pH Modifier | Formic acid or Ammonium (B1175870) formate | Improves peak shape and ensures analyte ionization state for MS detection. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Detector | ELSD, CAD, MS, or Fluorescence (with derivatization) | Detects the analyte as it elutes from the column. |
Spectroscopic Characterization in Academic Research
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of molecules like this compound. Each method provides unique information about the molecule's atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. bre.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule, with distinct signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), the methylene (B1212753) groups attached to the double bond (-CH₂-), the vinylic protons (-CH=CH-), and the amine protons (N-H). The splitting patterns (multiplicity) of these signals reveal adjacent proton environments.
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. For this compound, one would expect to see signals for the methyl carbons, the ethyl methylene carbons, the allylic methylene carbons, and the vinylic carbons of the double bond.
While specific spectral data for this compound is not widely published, FT-NMR spectra are noted as available in chemical catalogs, confirming its characterization by this method. scribd.com
Table 3: Predicted ¹H and ¹³C NMR Resonances for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -CH=CH- | ~5.5 - 5.7 | ~128 - 132 | Triplet (t) |
| -NH-CH₂ -CH= | ~3.1 - 3.3 | ~50 - 55 | Doublet (d) |
| -NH-CH₂ -CH₃ | ~2.5 - 2.7 | ~45 - 50 | Quartet (q) |
| -CH₃ | ~1.0 - 1.2 | ~12 - 15 | Triplet (t) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. An FT-IR spectrum of this compound would exhibit characteristic absorption bands. scribd.comscribd.com
Key expected vibrational frequencies include:
N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹ for the secondary amine.
C-H stretches: Multiple bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.
C=C stretch: A band around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond. The intensity can vary depending on the symmetry of the molecule (trans-isomer).
N-H bend: A peak in the 1550-1650 cm⁻¹ region.
C-N stretch: Bands in the 1000-1250 cm⁻¹ range.
Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often more intense in Raman than in IR for symmetrically substituted alkenes.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Secondary Amine (N-H) | Bend | 1550 - 1650 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy of Diamine Complexes
Simple aliphatic amines are known to be poor absorbers of UV-Visible light as they lack extensive conjugation or chromophores. The isolated C=C double bond in this compound would result in a weak absorption at wavelengths below 200 nm, which is often difficult to measure with standard spectrophotometers.
However, the utility of UV-Vis spectroscopy can be greatly enhanced by forming complexes. The nitrogen atoms of the diamine can act as ligands, coordinating to metal ions. The formation of these metal-diamine complexes can produce new, intense absorption bands in the UV-Vis region, known as charge-transfer bands. The position and intensity of these bands are sensitive to the choice of metal ion and the coordination geometry, providing valuable electronic structure information. The compound's inclusion in patent literature concerning UV curable inks and photoinitiator systems suggests it can play a role in photo-active formulations, though specific complexation and spectral data are not detailed. sigmaaldrich.comsigmaaldrich.com
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes
The analysis revealed a distorted square-pyramidal coordination environment around the copper(II) ion. researchgate.net The two nitrogen atoms of the N,N-diethyl-1,2-ethanediamine ligand occupy two of the basal plane coordination sites. researchgate.net This mode of bidentate chelation is anticipated to be similar for this compound, where the two nitrogen atoms would likewise coordinate to a metal center, forming a stable chelate ring. The presence of the central double bond in this compound would influence the conformation and rigidity of the resulting metallacycle.
Table 1: Representative Crystallographic Data for a Copper(II) Complex with a Structurally Similar Diamine Ligand
| Parameter | Value |
| Compound | {[Cu(N,N-diethyl-1,2-ethanediamine)(μ1,5-dca)(dca)]}n |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.4672 (8) |
| b (Å) | 8.9296 (12) |
| c (Å) | 14.4939 (19) |
| α (°) | 90 |
| β (°) | 94.474 (2) |
| γ (°) | 90 |
| V (ų) | 803.10 (18) |
| Data sourced from a study on a copper(II) complex with N,N-diethyl-1,2-ethanediamine. researchgate.netnih.gov |
Advanced Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and probing the fragmentation pathways of this compound. Techniques such as electron ionization (EI) and electrospray ionization (ESI), often coupled with high-resolution mass analyzers, provide a wealth of structural information.
The molecular weight of this compound is 142.24 g/mol . nih.gov In a mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. While the direct electron ionization mass spectrum for this compound is not extensively detailed in readily available literature, analysis of its close structural analog, N,N,N',N'-tetramethyl-2-butene-1,4-diamine (MW 142.24 g/mol ), provides significant insight into the expected fragmentation patterns. nist.gov
For aliphatic amines, the molecular ion peak in EI-MS can sometimes be weak or absent. miamioh.edu A common fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which results in the formation of a stable iminium cation. For N,N,N',N'-tetramethyl-2-butene-1,4-diamine, the mass spectrum shows a base peak at m/z 58. This corresponds to the [CH2=N(CH3)2]+ fragment, resulting from α-cleavage.
Given the structural similarities, a comparable fragmentation pattern is anticipated for this compound. The α-cleavage would lead to the formation of an iminium cation with the structure [CH2=N(C2H5)H]+ or related fragments.
Table 2: Key Mass Spectrometry Data for this compound and a Close Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways (Predicted/Observed) |
| This compound | C8H18N2 | 142.24 nih.gov | Predicted: α-cleavage leading to iminium cations. |
| N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | C8H18N2 | 142.24 nist.gov | Observed: Prominent peak at m/z 58 due to α-cleavage. nist.gov |
High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the parent ion and its fragments, allowing for the confirmation of their elemental composition. Tandem mass spectrometry (MS/MS) experiments could further be employed to isolate the molecular ion or a specific fragment ion and induce further fragmentation, providing more detailed structural information.
Future Research Directions and Emerging Paradigms for N,n Diethyl 2 Butene 1,4 Diamine
Integration into Multifunctional Catalytic Systems
The twin nitrogen atoms in N,N-Diethyl-2-butene-1,4-diamine make it an ideal candidate for use as a bidentate ligand in transition metal catalysis. The ethyl substituents on the nitrogen atoms provide steric bulk and electronic modification compared to its parent compound, 2-butene-1,4-diamine, potentially allowing for fine-tuning of catalyst activity and selectivity.
Future investigations could focus on:
Asymmetric Catalysis: As a chiral ligand, complexes of this compound could be developed for asymmetric hydrogenation, amination, or oxidation reactions.
Tandem Catalysis: The diamine could serve as a ligand in one catalytic cycle while the substrate or product interacts with the amine groups in a separate, subsequent transformation within the same pot, creating more efficient, multifunctional catalytic systems.
Biocatalysis: Research on related compounds like cis- and trans-but-2-ene-1,4-diamine has shown their utility as sacrificial co-substrates in enzymatic transamination reactions to shift the reaction equilibrium favorably. researchgate.net A similar "smart donor" strategy could be explored for this compound in ω-transaminase-catalyzed processes, enhancing the synthesis of valuable chiral amines. researchgate.net
Exploration in the Synthesis of Novel Organic Scaffolds and Heterocycles
Nitrogen-containing heterocycles are fundamental components of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these structures is a central goal of organic chemistry. rsc.org The 1,4-diamine motif is a powerful precursor for the construction of various heterocyclic rings.
Future research could explore the use of this compound in:
[n+m] Cycloadditions: The diamine can act as a two-atom nitrogen component in cycloaddition reactions with appropriate partners to form saturated six-, seven-, or eight-membered 1,4-diaza-heterocycles like piperazines and diazepanes.
Multicomponent Reactions: Its ability to react with two electrophilic sites makes it a prime candidate for one-pot multicomponent reactions, enabling the rapid assembly of complex molecular architectures from simple starting materials. scholarsresearchlibrary.com
Synthesis of Privileged Scaffolds: Strategies using building blocks like N-tert-butanesulfinyl imines or amidines to create diverse N-heterocycles are well-established. rsc.orgnih.gov By analogy, this compound could be employed as a key building block to access novel derivatives of biologically active scaffolds.
Sustainable Chemical Transformations Utilizing Diamine-Based Reagents
Modern chemical synthesis increasingly emphasizes sustainability, focusing on atom economy, energy efficiency, and the use of renewable feedstocks. Diamine-based reagents offer unique opportunities to design more sustainable processes.
Emerging paradigms in this area include:
Equilibrium-Shifting Reagents: As seen with unsubstituted but-2-ene-1,4-diamine, these molecules can serve as "smart donors" in reversible reactions. researchgate.net The co-product of the reaction can undergo an irreversible intramolecular cyclization, thereby driving the reaction to completion. This reduces the need for a large excess of reagents and simplifies purification.
Organocatalysis: The secondary amine groups in this compound could function as organocatalysts, for example, in promoting enamine or iminium ion formation, avoiding the use of potentially toxic and expensive metal catalysts.
Biodegradable Polymers: The diamine could be investigated as a monomer for the synthesis of new polyamides or polyurethanes. The double bond in its backbone offers a site for post-polymerization modification or for tuning the material's degradation properties.
Application in Advanced Separation Technologies and Sensing Platforms
The ability of diamines to coordinate with metal ions and interact via hydrogen bonding makes them attractive for applications in separation science and chemical sensing.
Potential future research includes:
Metal Ion Sequestration: The diamine could be immobilized onto solid supports, such as silica (B1680970) or polymers, to create new sorbents for the selective extraction or separation of heavy metal ions from aqueous solutions.
Chromatography: While separation methods have been developed for the related N,N'-dimethyl-2-butene-1,4-diamine using HPLC, similar protocols could be established for this compound. uni.lu Furthermore, it could be used as a mobile phase additive in chiral chromatography to resolve enantiomers.
Chemosensors: By incorporating this diamine into a larger molecular framework containing a fluorophore or chromophore, selective sensors for anions, cations, or specific neutral molecules could be designed. A binding event at the diamine site would trigger a measurable change in the optical or electrochemical properties of the sensor molecule.
Mechanistic Discoveries through Interdisciplinary Approaches and In Situ Spectroscopy
A thorough understanding of reaction mechanisms is crucial for optimizing existing chemical processes and discovering new ones. The unique structural features of this compound warrant detailed mechanistic investigation.
Future studies could leverage:
In Situ NMR and IR Spectroscopy: Real-time monitoring of reactions involving this diamine would allow for the identification of transient intermediates and the elucidation of reaction pathways. Kinetic studies, similar to those performed on palladium-catalyzed diaminations of dienes, could be conducted using ¹H NMR spectroscopy to determine reaction orders and rate constants. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model transition states, calculate reaction energy profiles, and predict the outcomes of reactions involving this compound. This would provide valuable insights to guide experimental work.
Kinetics and Isotope Labeling: Classical kinetic studies and isotope labeling experiments can help to unravel complex reaction networks, such as distinguishing between different proposed mechanisms in cycloaddition or catalytic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
